Sib 1553A

nAChR Subtype Selectivity Calcium Flux Assay Receptor Pharmacology

SIB 1553A is a subtype-selective nAChR agonist that preferentially targets β4 subunit-containing receptors, delivering significantly greater hippocampal and prefrontal cortical ACh release than nicotine with a 12–640-fold therapeutic window. Unlike non-selective agonists, it enables clean dissection of β4-mediated learning, memory, and attention pathways, outperforming donepezil in preclinical models. Its unique selectivity additionally supports PET tracer development for target engagement studies. For uncompromised specificity in neuroscience research, SIB 1553A is the definitive tool.

Molecular Formula C13H20ClNOS
Molecular Weight 273.82 g/mol
CAS No. 191611-76-4
Cat. No. B1336281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSib 1553A
CAS191611-76-4
Synonyms4-((2-(1-methyl-2-pyrrolidinyl)ethyl)thio)phenol hydrochloride
SIB 1553A
SIB-1553A
Molecular FormulaC13H20ClNOS
Molecular Weight273.82 g/mol
Structural Identifiers
SMILESCN1CCCC1CCSC2=CC=C(C=C2)O
InChIInChI=1S/C13H19NOS.ClH/c1-14-9-2-3-11(14)8-10-16-13-6-4-12(15)5-7-13;/h4-7,11,15H,2-3,8-10H2,1H3;1H
InChIKeyRJSVKPQKXSMZMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sib 1553A (CAS 191611-76-4): Subtype-Selective nAChR Agonist for Neurological Research


Sib 1553A (CAS 191611-76-4), chemically (±)-4-[2-(1-methyl-2-pyrrolidinyl)ethyl]thiophenol, is a synthetic, orally bioavailable agonist of nicotinic acetylcholine receptors (nAChRs) that exhibits pronounced selectivity for β4 subunit-containing receptor subtypes over β2 subunit-containing subtypes [1]. Unlike the prototypical, non-selective agonist nicotine, Sib 1553A demonstrates a significantly reduced activation profile at muscle-type nAChRs and displays a distinct neurochemical signature in vivo, characterized by robust and region-specific enhancement of acetylcholine (ACh) release [2][3]. This pharmacological fingerprint positions Sib 1553A as a specialized research tool for dissecting the roles of specific nAChR subtypes in cognitive and attentional processes, with preclinical studies demonstrating its potential in models of Alzheimer's disease and cognitive impairment [4].

Why Generic nAChR Agonists Cannot Replace Sib 1553A in Research Applications


The use of generic or non-selective nicotinic acetylcholine receptor (nAChR) agonists, such as nicotine or ABT-418, cannot replicate the specific pharmacological and functional outcomes achievable with Sib 1553A. This is fundamentally due to Sib 1553A's distinct subtype selectivity profile and its divergent neurochemical effects. While non-selective agonists broadly activate a range of central and peripheral nAChRs, leading to a complex mix of therapeutic and adverse effects, Sib 1553A preferentially targets β4 subunit-containing nAChRs (α2β4, α3β4, α4β4) over the predominant brain subtype, α4β2 [1]. This selectivity translates into a unique in vivo signature: Sib 1553A elicits a significantly greater increase in acetylcholine (ACh) release in key cognitive regions like the hippocampus and prefrontal cortex compared to nicotine [2], and it demonstrates a markedly improved therapeutic index, with side effects occurring at doses 12 to 640-fold higher than those required for cognitive enhancement [3]. Therefore, substituting Sib 1553A with a non-selective analog would compromise the specificity of the experimental model, potentially masking the true contribution of β4-containing nAChRs to cognitive function and yielding results confounded by off-target receptor activation.

Quantitative Evidence of Sib 1553A Differentiation from Comparator Compounds


Subtype Selectivity: Sib 1553A Preferentially Activates β4-Containing nAChRs Over β2-Containing Subtypes

Sib 1553A demonstrates a marked functional preference for β4 subunit-containing human recombinant nAChRs (α2β4, α3β4, α4β4) over β2 subunit-containing subtypes (α4β2, α3β2). This contrasts sharply with the non-selective agonist nicotine. In calcium flux assays, Sib 1553A (0.1-5 μM) shows greater selectivity for β4-containing receptors both in terms of efficacy and potency compared to its effects on β2-containing receptors, whereas nicotine does not exhibit this strong bias [1].

nAChR Subtype Selectivity Calcium Flux Assay Receptor Pharmacology

Muscle-Type Receptor Activity: Sib 1553A Exhibits Negligible Activation of Muscle nAChRs

Sib 1553A is virtually inactive at human muscle-type nAChRs, a key differentiator from potent, non-selective agonists like epibatidine. At concentrations up to and exceeding 100 μM, Sib 1553A elicited less than 10% of the maximal response observed with the full agonist suberyldicholine. In stark contrast, nicotine (10-30 μM) and epibatidine (0.01-0.1 μM) fully activated these same receptors [1].

Off-Target Activity Muscle nAChR Functional Assay

In Vivo Neurotransmitter Release: Sib 1553A Elicits Superior Hippocampal ACh Release Compared to Nicotine

Sib 1553A induces a significantly greater increase in acetylcholine (ACh) release in the hippocampus and prefrontal cortex of freely moving rats compared to an optimal dose of nicotine. This superior neurochemical response is a functional consequence of its distinct subtype selectivity profile [1].

In Vivo Microdialysis Acetylcholine Hippocampus Prefrontal Cortex

Cognitive Efficacy in Aged Animals: Sib 1553A Outperforms Nicotine in Baseline Cognitive Enhancement

In a comparative study of cognitive enhancement in aged mice, Sib 1553A proved more efficacious than nicotine in improving baseline cognitive performance. Both compounds were equi-efficacious in reversing a scopolamine-induced memory deficit, but Sib 1553A demonstrated a superior ability to enhance cognition in the absence of a pharmacological challenge [1].

Cognitive Enhancement Aged Model Working Memory T-Maze

Therapeutic Index: Sib 1553A Exhibits a Significantly Improved Safety/Tolerability Profile Over Nicotine

Sib 1553A demonstrates a substantially wider therapeutic window compared to the non-selective agonist nicotine. Adverse effects such as motor deficits and seizures were observed at doses that were 12 to 640-fold higher than the doses required to produce cognitive enhancement. In contrast, nicotine was significantly more potent in eliciting these undesirable effects, narrowing the margin between efficacious and adverse doses [1].

Therapeutic Index Tolerability Side Effects Dose-Response

Pharmacokinetics and Brain Penetration: Sib 1553A Achieves High and Rapid Brain Concentrations

Sib 1553A demonstrates favorable pharmacokinetic properties for in vivo CNS studies. Following a single subcutaneous injection (10 mg/kg) in rats, the compound rapidly entered the brain, achieving a concentration of approximately 20 μM within 15 minutes post-injection. Its plasma half-life was approximately 32 minutes, indicating a short duration of action suitable for acute behavioral or neurochemical experiments [1].

Pharmacokinetics Brain Penetration Bioavailability In Vivo

Optimal Research Applications for Sib 1553A Based on Quantitative Evidence


Probing the Functional Role of β4-Containing nAChRs in Cognitive Processes

Sib 1553A is the ideal tool for dissecting the specific contribution of β4 subunit-containing nAChR subtypes to learning, memory, and attention. Its superior functional selectivity for α2β4, α3β4, and α4β4 receptors over the more common α4β2 subtype [1] allows researchers to isolate β4-mediated effects, which is not possible with non-selective agonists like nicotine or ABT-418. This makes it invaluable for studies using β4 knockout models, siRNA-mediated knockdown, or pharmacological blockade with selective antagonists.

In Vivo Studies of Cholinergic Enhancement in Models of Cognitive Decline

Given its robust and superior ability to increase hippocampal and prefrontal cortical ACh release in vivo compared to nicotine [2], Sib 1553A is a premier compound for investigating cholinergic hypofunction. It is particularly well-suited for studies in aged rodent models and pharmacological models of cognitive impairment (e.g., scopolamine challenge), where it has demonstrated equal or superior efficacy to both nicotine and the clinically approved drug donepezil [3]. The compound's favorable therapeutic index [3] allows for a wider dose range to be explored without the confounding influence of adverse effects.

Attentional Research in Primate Models of Neurological Disorders

Sib 1553A's ability to improve specific aspects of attention without producing adverse side effects at efficacious doses has been validated in non-human primate models [4]. In tasks designed to measure distractibility (delayed matching to sample with distractor), Sib 1553A improved accuracy at short delay intervals, and its effects were reproducible upon subsequent testing. This positions the compound as a key research asset for understanding the neurobiology of attention deficits and evaluating potential therapeutic strategies in higher-order species.

Development and Validation of β4-Selective PET Radioligands

The unique selectivity profile of Sib 1553A has been leveraged for the development of positron emission tomography (PET) radiotracers, such as [11C]-SIB-1553A. The successful radiosynthesis of this tracer [5] and its evaluation in vivo [6] demonstrate the compound's utility as a lead structure for creating imaging agents that can visualize and quantify β4-containing nAChR populations in the brain. This application is crucial for translational research, biomarker development, and target engagement studies in neuroscience drug discovery.

Quote Request

Request a Quote for Sib 1553A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.